molecular formula C13H17N B3250193 3a-Methyl-2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a]quinoline CAS No. 201541-31-3

3a-Methyl-2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a]quinoline

Cat. No.: B3250193
CAS No.: 201541-31-3
M. Wt: 187.28 g/mol
InChI Key: JJNDCSNRTGUQFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3a-Methyl-2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a]quinoline is a heterocyclic compound that belongs to the class of pyrroloquinolines. This compound is characterized by a fused ring system consisting of a pyrrole ring and a quinoline ring. It has garnered interest in the scientific community due to its potential biological activities and applications in various fields such as medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3a-Methyl-2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a]quinoline typically involves the cyclization of appropriate precursors. One common method involves the reaction of a pyrrole derivative with an acylating agent, followed by cyclization under acidic or basic conditions. For example, the reaction of 2-acylpyrrole with an appropriate aldehyde or ketone in the presence of a catalyst can lead to the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3a-Methyl-2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

3a-Methyl-2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a]quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3a-Methyl-2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a]quinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3a-Methyl-2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a]quinoline is unique due to its specific ring structure and the presence of a methyl group at the 3a position. This structural feature can influence its reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

3a-methyl-2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N/c1-13-8-4-10-14(13)12-6-3-2-5-11(12)7-9-13/h2-3,5-6H,4,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJNDCSNRTGUQFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCN1C3=CC=CC=C3CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3a-Methyl-2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a]quinoline
Reactant of Route 2
3a-Methyl-2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a]quinoline
Reactant of Route 3
3a-Methyl-2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a]quinoline
Reactant of Route 4
3a-Methyl-2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a]quinoline
Reactant of Route 5
3a-Methyl-2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a]quinoline
Reactant of Route 6
3a-Methyl-2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a]quinoline

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